(R)-1-((2-Bromobenzyl)amino)butan-2-ol
Description
Properties
IUPAC Name |
(2R)-1-[(2-bromophenyl)methylamino]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLJLFOJGQJNGA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNCC1=CC=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The target compound’s structure suggests butan-2-one (methyl ethyl ketone) as the ketone precursor. Upon reaction with 2-bromobenzylamine, an imine intermediate forms, which is subsequently reduced to the secondary amine. The stereochemical outcome at the C2 hydroxyl-bearing carbon is critical and may be influenced by the reducing agent’s nature.
In a procedure analogous to the synthesis of (R)-2-Amino-3-(2-bromophenyl)propan-1-ol, sodium borohydride (NaBH₄) in tetrahydrofuran (THF) generates borane in situ, facilitating selective reduction. Maintaining temperatures below 10°C during reagent addition minimizes side reactions and ensures controlled hydrogen gas evolution. After reflux and quenching with methanol, the product is isolated via aqueous workup, yielding the amine with preserved stereochemistry.
Key Reaction Conditions
Stereochemical Control
Achieving the (R)-configuration necessitates chiral induction. As demonstrated in the synthesis of (R)-4-(2-bromobenzyl)oxazolidin-2-one, diethyl carbonate and potassium carbonate facilitate cyclization to form oxazolidinone intermediates. These intermediates act as chiral templates, directing the configuration during subsequent ring-opening reactions. For the target compound, a similar approach could involve transient chirality transfer from an oxazolidinone derivative to the final product.
Epoxide Ring-Opening Approach
Epoxide ring-opening by amines offers an alternative route to amino alcohols. This method’s stereoselectivity depends on the epoxide’s structure and reaction conditions.
Substrate Synthesis and Reaction Parameters
1,2-Epoxybutane serves as the epoxide precursor. Nucleophilic attack by 2-bromobenzylamine at the less substituted carbon of the epoxide generates the amino alcohol. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while catalytic acids (e.g., BF₃·OEt₂) may accelerate the process.
Example Procedure
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Epoxide Activation : 1,2-Epoxybutane (1.0 equiv) and 2-bromobenzylamine (1.2 equiv) are combined in DMF.
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Catalysis : BF₃·OEt₂ (0.1 equiv) is added at 0°C.
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Reaction : Stirred at 25°C for 24 h.
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Workup : Dilution with water, extraction with ethyl acetate, and silica gel chromatography yield the product.
Stereochemical Outcome
The attack configuration (inversion or retention) depends on the epoxide’s stereochemistry. Using (R)-configured 1,2-epoxybutane would favor formation of the (R)-product, though enantiopure epoxides are challenging to prepare.
Chiral Auxiliary and Catalyst-Assisted Methods
Oxazolidinone Intermediates
The synthesis of (R)-9-bromo-1,5,10,10a-tetrahydro-3H-oxazolo[3,4-b]isoquinolin-3-one illustrates the utility of oxazolidinones as chiral auxiliaries. For the target compound, a similar strategy could involve:
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Auxiliary Attachment : Coupling 2-bromobenzylamine to a chiral oxazolidinone.
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Stereoselective Alkylation : Introducing the butan-2-ol moiety under controlled conditions.
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Auxiliary Removal : Acidic or basic cleavage yields the free amino alcohol.
Advantages : High enantiomeric excess (ee) due to the auxiliary’s rigid structure.
Challenges : Multi-step synthesis increases complexity.
Asymmetric Catalysis
Chiral catalysts, such as Jacobsen’s cobalt-salen complexes, enable enantioselective epoxide ring-opening. Applying this to 1,2-epoxybutane and 2-bromobenzylamine could directly yield the (R)-product. Catalyst loading (5–10 mol%) and low temperatures (-20°C) typically optimize ee.
Purification and Scalability
Post-synthetic purification is critical. The patent EP0818431A1 highlights scavenger resins for removing excess reactants. For example, aldehyde-functionalized resins sequester unreacted amines, simplifying isolation.
Scalability Insights from CXCR4 Antagonist Synthesis
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Batch Size : 77.0 g of intermediate processed in 2 L reactors.
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Yield Optimization : 74% yield achieved via solvent selection (EtOAC/MTBE) and controlled crystallization.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 60–75 | 80–90 | Moderate | High |
| Epoxide Ring-Opening | 50–65 | 70–85 | Low | Moderate |
| Chiral Auxiliary | 70–85 | >95 | High | Low |
Chemical Reactions Analysis
Types of Reactions
®-1-((2-Bromobenzyl)amino)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Development
One of the primary applications of (R)-1-((2-Bromobenzyl)amino)butan-2-ol is in the synthesis of antidepressant agents. The compound is structurally related to various antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine-dopamine reuptake inhibitors (NDRIs). Research indicates that derivatives of this compound can enhance the efficacy and selectivity of antidepressants, potentially leading to improved treatment outcomes for patients suffering from depression and anxiety disorders .
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of several bioactive molecules. For example, it has been utilized in the dynamic kinetic resolution-mediated asymmetric transfer hydrogenation processes, which are crucial for producing various chiral alcohols with pharmaceutical significance. This method is noted for its high yield and selectivity, making it an attractive route for synthesizing complex organic molecules .
Mechanistic Studies
Structure-Activity Relationship Studies
this compound has been employed in structure-activity relationship (SAR) studies to understand the influence of molecular modifications on biological activity. These studies help identify key functional groups that enhance or diminish the pharmacological effects of related compounds, guiding future drug design efforts .
Therapeutic Potential
Anticancer Activity
Emerging research suggests that this compound and its derivatives may exhibit anticancer properties. For instance, modifications to the compound's structure have shown promising results in reducing cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent . The incorporation of various substituents has been linked to enhanced anticancer activity, suggesting a pathway for developing new cancer treatments.
Chemical Synthesis Applications
Catalytic Reactions
The compound can be utilized as a catalyst or substrate in various chemical reactions, including metal-catalyzed processes. Its ability to participate in such reactions allows chemists to explore new synthetic pathways for creating complex organic molecules with potential applications in multiple fields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ®-1-((2-Bromobenzyl)amino)butan-2-ol involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Evidence: The provided references lack experimental data (e.g., spectroscopic, thermodynamic) for this compound, limiting direct comparisons.
- Inferred Trends : Structural analogs indicate that halogen position (ortho vs. para) and amine protection strategies critically influence reactivity and application scope.
Biological Activity
(R)-1-((2-Bromobenzyl)amino)butan-2-ol is a chiral compound with potential pharmacological applications. Its biological activity is of significant interest in medicinal chemistry, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves chiral resolution techniques and may include reactions such as amination and bromination. The compound's stereochemistry is crucial for its biological activity, influencing its interaction with biological targets.
Enzyme Inhibition
One area of research focuses on the compound's potential as an enzyme inhibitor. For instance, studies have shown that similar compounds exhibit inhibitory effects on carbonic anhydrase-II, an enzyme involved in various physiological processes. The structure-activity relationship (SAR) indicates that the presence of specific functional groups can enhance inhibitory potency against this enzyme. Compounds with IC50 values ranging from 13.8 µM to 35.7 µM have been documented, suggesting that this compound may exhibit comparable activity due to its structural similarities .
Anticancer Activity
The anticancer potential of this compound has been explored through its effects on various cancer cell lines. For example, modifications to related compounds have resulted in significant inhibition of tumor growth in preclinical models. The mechanism often involves the induction of apoptosis through the inhibition of Bcl-2 family proteins, which are critical regulators of cell survival .
A comparative analysis of related compounds shows varying IC50 values against different cancer cell lines, indicating that structural modifications can lead to enhanced anticancer efficacy. For instance, compounds exhibiting high binding affinities to Bcl-2 proteins demonstrate potent growth inhibition in sensitive cancer cell lines .
Case Study 1: Inhibition of Carbonic Anhydrase-II
In a study examining a series of triazole derivatives, it was found that structural features significantly influence their inhibitory activity against carbonic anhydrase-II. The presence of polar groups and specific aryl substitutions contributed to enhanced binding and inhibition . This suggests that this compound could be optimized for similar activities.
Case Study 2: Anticancer Efficacy
In another investigation into pyrrole derivatives, modifications led to improved anticancer activity against small-cell lung cancer models. The most effective compounds demonstrated IC50 values as low as 1 nM, indicating a strong potential for therapeutic use . This highlights the importance of structural optimization in enhancing the biological activity of related compounds.
Table 1: Summary of Biological Activities
| Compound | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | Carbonic Anhydrase-II | TBD | Enzyme Inhibition |
| Related Triazole Derivative | Carbonic Anhydrase-II | 13.8 - 35.7 | Enzyme Inhibition |
| Pyrrole Derivative | Bcl-2/Bcl-xL | 1 - 2 | Apoptosis Induction |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (R)-1-((2-Bromobenzyl)amino)butan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between 2-bromobenzaldehyde and (R)-2-aminobutan-1-ol. Key steps include:
- Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) to maintain enantiomeric purity during the reduction step .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency at 60–80°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the stereochemistry (e.g., δ 7.3–7.5 ppm for aromatic protons, δ 4.1 ppm for hydroxyl) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 272.05 (CHBrNO) .
- Polarimetry : Measures specific rotation ([α]) to verify enantiomeric excess (e.g., [α] = −15° for the R-enantiomer) .
Q. What are the critical physical properties for handling this compound in the lab?
- Key Data :
- Melting Point : 38–40°C (indicative of crystalline structure) .
- Density : 1.004 g/cm³ (predicts solubility in organic solvents) .
- pKa : ~14.66 (suggests basicity of the amino group) .
Advanced Research Questions
Q. How does the 2-bromobenzyl group influence enantioselective synthesis and biological activity?
- Mechanistic Insight :
- Steric Effects : The bromine atom increases steric hindrance, requiring tailored catalysts (e.g., Pd/C with chiral ligands) for asymmetric synthesis .
- Biological Interactions : The bromine enhances binding to hydrophobic enzyme pockets (e.g., monoamine oxidases), as shown in comparative studies with non-brominated analogs .
Q. What strategies resolve contradictions in reported biological activities of brominated amino alcohols?
- Analytical Framework :
- Comparative SAR Studies : Compare activity data across analogs (e.g., fluorinated vs. brominated derivatives) to identify substituent-specific effects .
- Enantiomeric Purity Checks : Use chiral HPLC to rule out activity discrepancies caused by racemization .
- Computational Docking : Predict binding affinities using software like AutoDock to reconcile in vitro/in vivo data mismatches .
Q. How can computational tools predict synthetic pathways and reaction mechanisms for this compound?
- Workflow :
- Retrosynthesis Planning : Tools like Pistachio or Reaxys identify feasible precursors (e.g., 2-bromobenzaldehyde) and one-step pathways .
- Mechanistic Modeling : DFT calculations (Gaussian 09) optimize transition states for key steps (e.g., reductive amination) .
- Database Mining : PubChem and CAS data validate predicted reaction yields and side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
